N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide
CAS No.: 639070-60-3
Cat. No.: VC16899646
Molecular Formula: C20H42N2OS2
Molecular Weight: 390.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 639070-60-3 |
|---|---|
| Molecular Formula | C20H42N2OS2 |
| Molecular Weight | 390.7 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide |
| Standard InChI | InChI=1S/C20H42N2OS2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(23)21-16-14-17-22(2)3/h4-19H2,1-3H3,(H,21,23) |
| Standard InChI Key | BBUMECRBXTXDJE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCSSCCC(=O)NCCCN(C)C |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide comprises three critical regions:
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Dodecyldisulfanyl group: A 12-carbon alkyl chain linked by a disulfide (-S-S-) bond, which enhances hydrophobicity and redox sensitivity.
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Propanamide backbone: Serves as a spacer, connecting the disulfide group to the dimethylamino-propyl segment.
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Dimethylamino-propyl moiety: A tertiary amine group that introduces cationic charge under physiological conditions, improving water solubility and electrostatic interactions.
This structure aligns with amphiphilic compounds designed for membrane penetration and self-assembly. The disulfide bond is particularly noteworthy, as it can undergo reversible cleavage in reducing environments, a feature exploited in targeted drug delivery .
Synthesis Pathways and Challenges
While no explicit synthesis protocol for N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is available in the provided sources, analogous compounds offer insights into plausible routes. For example, the synthesis of N,N′-bis(3-dimethylaminopropyl)urea involves reacting N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate under controlled conditions . Adapting this approach, the target compound could be synthesized via:
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Thiol-disulfide exchange: Reacting 3-mercaptopropionic acid with dodecyl disulfide to form 3-(dodecyldisulfanyl)propanoic acid.
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Amide coupling: Condensing the carboxylic acid with N,N-dimethyl-1,3-propanediamine using a coupling agent like EDC or DCC.
Key challenges include maintaining the disulfide bond’s integrity during reactions and avoiding premature reduction. Purification would require techniques such as column chromatography or recrystallization to isolate the product from byproducts .
Physicochemical Properties
The compound’s properties derive from its functional groups:
| Property | Value/Description |
|---|---|
| Molecular Weight | ~366.6 g/mol (theoretical) |
| Solubility | Lipophilic (dodecyl chain) with aqueous solubility via protonated amine at low pH |
| Redox Sensitivity | Disulfide cleavage in reducing environments (e.g., glutathione-rich cytoplasm) |
| Thermal Stability | Moderate; disulfide bonds degrade above 150°C |
These traits make it suitable for environments requiring stimuli-responsive behavior, such as intracellular drug release .
Biological and Industrial Applications
Antimicrobial Activity
Cationic amphiphiles like this compound often disrupt microbial membranes. The dimethylamino group binds to negatively charged phospholipids, while the dodecyl chain integrates into lipid bilayers, causing leakage and cell death. Preliminary studies on similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
Drug Delivery Systems
The disulfide bond enables site-specific drug release in reducing environments (e.g., tumor tissues). For instance, polycations containing dimethylamino-propyl groups effectively complex with nucleic acids, facilitating gene delivery . A hypothetical nanoparticle formulation could encapsulate siRNA, with the disulfide bond ensuring intracellular release.
Materials Science
In polymer chemistry, such monomers could yield redox-responsive hydrogels. Cross-linking via disulfide bonds allows reversible gel-sol transitions, useful in injectable scaffolds for tissue engineering.
Comparison to Structural Analogs
The compound’s uniqueness is highlighted against related molecules:
Unlike these analogs, the target compound’s disulfide group introduces redox activity, broadening its utility in dynamic systems.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with lipid membranes using fluorescence anisotropy or molecular dynamics simulations.
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Toxicity Profiling: Assess cytotoxicity in mammalian cell lines to validate therapeutic potential.
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Synthetic Optimization: Develop scalable routes with higher yields (>90%) and minimal byproducts.
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